Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Description
Properties
IUPAC Name |
(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)/t10-,11+,12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNSZJXUFXZCPP-FOSCPWQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143842 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 3-(phenylmethyl)-, (1α,5α,6α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174456-80-5 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 3-(phenylmethyl)-, (1α,5α,6α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloaddition-Based Synthesis of the Bicyclic Core
1,3-Dipolar Cycloaddition of Azomethine Ylides and Cyclopropenes
The 3-azabicyclo[3.1.0]hexane framework can be constructed via 1,3-dipolar cycloaddition (1,3-DC) between azomethine ylides and cyclopropenes. Ruhemann’s purple (PRP), a stable azomethine ylide, reacts with cyclopropenes under mild conditions to form bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. For instance, the reaction of PRP with 3-substituted cyclopropenes in aprotic solvents (e.g., 1,4-dioxane or acetonitrile) at 65°C yields cycloadducts with high diastereofacial selectivity (61–91% yields).
Reaction Conditions and Selectivity
- Solvent : Aprotic solvents (1,4-dioxane, acetonitrile) optimize yields, while alcohols induce side reactions.
- Temperature : 65°C balances reaction rate and selectivity.
- Substituent Effects : Electron-withdrawing groups on cyclopropenes enhance reactivity, as seen in the 91% yield for cyclopropene 2e bearing a triple bond.
Density functional theory (DFT) studies at the M11/cc-pVDZ level confirm that the reaction proceeds via a concerted asynchronous mechanism, with HOMO(cyclopropene)–LUMO(PRP) interactions dictating selectivity.
Dehydrohalogenation and Cyanidation Pathway
Synthesis of 3-Azabicyclo[3.1.0]Hex-2-Ene
The bicyclic amine precursor, 3-azabicyclo[3.1.0]hex-2-ene, is synthesized via dehydrohalogenation of 3-halo-3-azabicyclo[3.1.0]hexane (e.g., 3-bromo or 3-chloro derivatives). Using a strong base (e.g., triethylamine or sodium hydroxide) in polar solvents (water, alcohols) eliminates hydrogen halide to form the strained bicyclic alkene.
Key Steps:
Dehydrohalogenation :
Bisulfite-Cyanide Functionalization :
- 3-Azabicyclo[3.1.0]hex-2-ene reacts with sodium bisulfite to form a bisulfite adduct, which is treated with sodium cyanide to introduce a cyano group at the 2-position.
- Conditions : Room temperature, two-phase system (organic/aqueous).
- Isolation : Extraction with ether yields 2-cyano-3-azabicyclo[3.1.0]hexane.
Hydrolysis of Esters to Carboxylic Acid
Synthesis of Exo-3-Benzyl-3-Azabicyclo[3.1.0]Hexane-6-Carboxylic Acid Ethyl Ester
The ethyl ester precursor (CAS 174456-76-9) is synthesized via esterification or direct alkylation. For example, benzylation of the bicyclic amine intermediate using benzyl bromide under basic conditions introduces the exo-3-benzyl group. Subsequent esterification with ethyl chloroformate yields the ethyl ester.
Hydrolysis to Carboxylic Acid
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | PRP + cyclopropene → bicyclic core | 61–91 | High | Moderate |
| Dehydrohalogenation | Halo derivative → alkene → cyano → acid | 70–85 | Moderate | High |
| Ester Hydrolysis | Ethyl ester → carboxylic acid | 80–90 | N/A | High |
Mechanistic and Stereochemical Considerations
Exo Selectivity in Benzylation
The exo configuration of the 3-benzyl group is controlled by steric effects during alkylation. Bulky bases (e.g., LDA) favor attack on the less hindered face of the bicyclic amine, leading to exo products.
Hydrolysis Kinetics
DFT calculations reveal that ester hydrolysis proceeds via a tetrahedral intermediate, with acid-catalyzed mechanisms showing lower activation energy (ΔG‡ ≈ 15–20 kcal/mol) compared to alkaline routes.
Scientific Research Applications
Medicinal Chemistry Applications
Analgesic and Antiinflammatory Properties
Research has indicated that derivatives of azabicyclo[3.1.0]hexane compounds exhibit analgesic properties. The compound is being investigated for its potential as a pain reliever, particularly in conditions where traditional analgesics may fail.
Neuropharmacological Studies
Studies have shown that exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can interact with various neurotransmitter systems, suggesting potential uses in treating neurological disorders such as depression or anxiety disorders due to its ability to modulate neurotransmitter release and receptor activity.
Agricultural Applications
Plant Growth Regulation
The compound has been identified as a potential plant growth regulator. Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane can influence plant development by acting on specific growth pathways, making it a candidate for enhancing crop yields or improving resistance to environmental stressors.
Sterilization of Male Anthers
An innovative application involves the use of this compound in the sterilization of male anthers in plants, which can be crucial for hybrid seed production and controlling plant reproduction.
Synthetic Organic Chemistry
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for various chemical transformations that are valuable in synthetic pathways.
Reagent in Chemical Reactions
The compound can act as a reagent in several chemical reactions, including reductions and substitutions, facilitating the synthesis of other pharmacologically active compounds.
Case Study 1: Analgesic Properties
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of azabicyclo[3.1.0]hexane for their analgesic effects in animal models. The results indicated that certain modifications to the exo-3-benzyl group enhanced potency, leading to further investigations into their mechanisms of action.
Case Study 2: Plant Growth Regulation
In agricultural research, a series of experiments demonstrated that applying exo-3-benzyl-3-azabicyclo[3.1.0]hexane derivatives significantly increased the growth rate of specific crop varieties under controlled conditions, suggesting its potential as a commercial growth enhancer.
Mechanism of Action
The mechanism of action of exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the azabicyclohexane ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
The azabicyclo[3.1.0]hexane scaffold allows diverse functionalization. Below is a comparison of key derivatives:
Key Observations :
- Ethyl ester (CAS 174456-76-9) : Widely used in coupling reactions (e.g., HATU-mediated amidation) for inhibitor synthesis .
- Boc-protected derivative (CAS 927679-54-7) : Enables Grignard additions and ketone formation for further functionalization .
- Methanol derivative: Serves as a versatile building block for hydroxymethyl-substituted analogs .
Antimicrobial and Antioxidant Activity
- Ethyl N-aryl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates : Demonstrated superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to tetrahydropyridinedione analogs. Antioxidant activity, however, was weaker in azabicyclo derivatives .
- Exo-3-benzyl-6-carboxylic acid derivatives: Showed potent inhibition of mutant isocitrate dehydrogenase 1 (IDH1) with IC₅₀ values in the nanomolar range, critical for cancer therapeutics .
Receptor Targeting
Physicochemical Properties
| Property | Exo-3-Benzyl-6-COOH | Ethyl Ester | Boc-Protected Acid |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Density | 1.25 g/cm³ (predicted) | 1.16 g/cm³ (predicted) | 1.12 g/cm³ (predicted) |
| Storage | Sealed, dry | Room temperature | -20°C (recommended) |
| pKa | ~4.2 (carboxylic acid) | ~2.8 (ester) | ~10.5 (Boc group) |
Notes: Predicted densities and pKa values are derived from computational models .
Biological Activity
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, also known as exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 261.273 g/mol
- CAS Number : 134575-15-8
The compound features a bicyclic structure which contributes to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar bicyclic structures often exhibit diverse biological activities, including:
- Antiviral Properties : Compounds in this class have shown effectiveness against various viral infections.
- Antibacterial Effects : Some derivatives demonstrate significant antibacterial activity against a range of pathogens.
- Anti-proliferative Activity : The compound has potential applications in cancer treatment due to its ability to inhibit cell proliferation.
Case Studies and Research Findings
-
Antiviral Activity :
A study highlighted the antiviral properties of related azabicyclic compounds, suggesting that this compound may also possess similar effects against specific viral strains . -
Antibacterial Effectiveness :
In vitro assays demonstrated that derivatives of azabicyclo compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria . The structural features of exo-3-benzyl derivatives may enhance their membrane permeability, increasing their efficacy. -
Anti-cancer Potential :
Research involving azabicyclo derivatives has indicated anti-cancer properties through apoptosis induction in various cancer cell lines . The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and proliferation.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid?
- Methodology : The compound is typically synthesized via fluorination of bicyclo[3.1.0]hexane precursors using agents like diethylaminosulfur trifluoride (DAST) under inert conditions. A derivative, exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester, is prepared via catalytic hydrogenation (Pd/C, H₂, methanol) followed by crystallization . Ethyl ester derivatives are synthesized through nucleophilic substitution or esterification under controlled temperatures (e.g., 0–25°C) .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodology : Key precautions include:
- Use inert gas (e.g., N₂) to minimize oxidation .
- Avoid exposure to heat, sparks, or moisture (P210, P233, P235) .
- Wear PPE: gloves, goggles, and respirators in poorly ventilated areas (P280, P284) .
- Store in airtight containers at low temperatures (P402, P404) .
Q. What spectroscopic and crystallographic methods are effective for structural characterization?
- Methodology :
- X-ray crystallography : Determines bond lengths, torsion angles (e.g., 1.316 Mg/m³ density, 0.108 mm⁻¹ absorption coefficient), and hydrogen coordinates using data collected at θ = 1.90–30.17° .
- NMR : ¹H and ¹³C spectra confirm bicyclic framework and substituent positions. For example, tert-butyl ester derivatives show distinct peaks for aromatic protons and ester groups .
Advanced Research Questions
Q. How can computational modeling predict its reactivity in medicinal chemistry applications?
- Methodology :
- Density Functional Theory (DFT) : Models the compound’s rigid bicyclic structure and fluorine substituents to predict lipophilicity and metabolic stability. The carboxylic acid group’s hydrogen-bonding capacity is analyzed for target protein interactions .
- Molecular docking : Screens against enzymes (e.g., viral proteases) to assess bioisosteric potential, leveraging its similarity to bicyclo[3.1.0]hexane-3,6-dicarboxylic acid derivatives .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
- Methodology :
- Comparative analysis : Evaluate reaction conditions (e.g., DAST vs. Deoxo-Fluor fluorinating agents) to identify optimal temperature/purity trade-offs .
- Analytical validation : Use HPLC or GC-MS to quantify byproducts. For example, tert-butyl ester derivatives require post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) .
Q. What are the challenges in studying its in vivo pharmacokinetics and metabolic stability?
- Methodology :
- Isotope labeling : Introduce ¹⁸F or ¹⁴C tags to track distribution in rodent models. Challenges include maintaining stereochemical integrity during radiolabeling .
- Metabolite profiling : Use LC-MS/MS to identify degradation products. The compound’s bicyclic structure may resist hepatic CYP450 enzymes, but ester derivatives are prone to hydrolysis in plasma .
Key Notes
- Advanced questions emphasize mechanistic studies, while basic questions focus on synthesis and safety.
- Citations reflect methodologies from peer-reviewed protocols and crystallographic data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
